4-Iodoquinazoline

Overview

Description

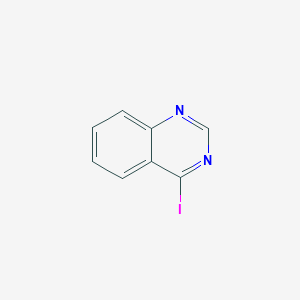

4-Iodoquinazoline is a halogenated heterocyclic compound that is part of the quinazoline family. Quinazolines are bicyclic compounds containing two nitrogen atoms in a fused benzene and pyrimidine ring. The iodine atom at the 4-position of the quinazoline ring can significantly influence the compound's reactivity and biological activity, making it a valuable intermediate in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of quinazoline derivatives, including those with iodine substituents, can be achieved through various methods. One approach involves a palladium-catalyzed reaction of 2-iodoarylcarbodiimide, isocyanide, and phosphite, leading to the formation of 4-imino-3,4-dihydroquinazolin-2-ylphosphonates in moderate to good yields . Another method includes the solid-phase synthesis of 2,4-diaminoquinazolines, which can be further functionalized to create diverse quinazoline derivatives . Additionally, iodine has been used as a catalyst in the one-pot synthesis of 3,4-dihydroquinazolin-4-ones from anthranilic acids, ortho esters, and amines under solvent-free conditions .

Molecular Structure Analysis

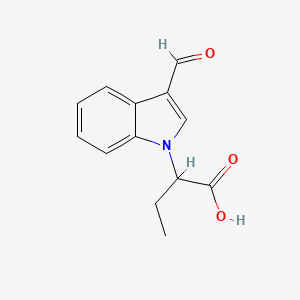

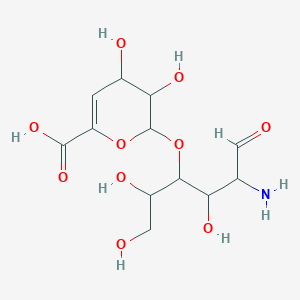

The molecular structure of 4-iodoquinazoline consists of a quinazoline core with an iodine atom attached to the fourth position. This substitution can significantly affect the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets or participate in chemical reactions. The presence of the iodine atom also makes the compound a useful building block for further chemical modifications, such as nucleophilic substitution or coupling reactions .

Chemical Reactions Analysis

4-Iodoquinazoline and its derivatives can undergo various chemical reactions due to the presence of the reactive iodine atom. For instance, halogenated quinazolines can be synthesized by diazotization of appropriate halogen-substituted 4-aminoquinolines followed by coupling with dimethylamine . The iodine atom in the quinazoline ring can also facilitate the synthesis of 4-iodoisoquinolin-1(2H)-ones through a dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodoquinazoline derivatives are influenced by the presence of the iodine atom. The iodine substitution increases the molecular weight and alters the lipophilicity of the compound, which can affect its solubility and stability. The electronic effects of the iodine atom can also impact the acidity and basicity of the nitrogen atoms in the quinazoline ring, potentially modifying the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Applications

- Cyclization of N-(2-Cyanophenyl)benzamides : A study by Hachiya, Nagoshi, and Shimizu (2019) developed a method using titanium tetraiodide/trimethylsilyl iodide to synthesize 2-aryl-4-iodoquinazolines. This method also contributed to the formal synthesis of analgesic agents (Hachiya, Nagoshi, & Shimizu, 2019).

- Zinc-Mediated Intramolecular Transfer : Boulton, Fox, Hodgson, and Lennon (2005) described a zinc-mediated method for coupling acyl and imino groups to 4-aminoquinazoline, which was significant for synthesizing compounds like Pfizer’s UK-338,003 (Boulton, Fox, Hodgson, & Lennon, 2005).

Antimicrobial and Antifungal Properties

- Synthesis and Antifungal Activity : El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives with significant antifungal activities (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

- Antimicrobial Screening : Alafeefy et al. (2011) prepared 6-iodo-2-thienylquinazolin-4(3H)-one derivatives with broad-spectrum antimicrobial activity (Alafeefy, El-Azab, Mohamed, Bakhat, & Abdel-Hamid, 2011).

Applications in Cancer Research

- Kinase Inhibitors and Anticancer Agents : Das and Hong (2019) highlighted the use of 4-aminoquinazoline derivatives as specific kinase inhibitors, with applications in treating various cancers (Das & Hong, 2019).

- Cytotoxic Properties Against Cancer Cell Lines : Paumo, Makhafola, and Mphahlele (2016) synthesized polycarbo-substituted 4-anilinoquinazolines, evaluating their cytotoxicity against several cancer cell lines (Paumo, Makhafola, & Mphahlele, 2016).

Pharmacological Applications

- Apoptosis Induction and Anticancer Properties : Sirisoma et al. (2009) conducted a study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showing its potent apoptosis-inducing capability and effectiveness in cancer models (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

Mechanism of Action

Target of Action

4-Iodoquinazoline is a derivative of quinazolinone, a class of compounds known for their broad spectrum of biological activities . The primary targets of 4-Iodoquinazoline are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular growth, proliferation, and differentiation .

Mode of Action

4-Iodoquinazoline interacts with its targets by inhibiting their activities. It acts as a dual inhibitor of EGFR and VEGFR-2 . By inhibiting these receptors, 4-Iodoquinazoline disrupts the signaling pathways of growth factors, thereby controlling the physiological cycle of cancer cells .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by 4-Iodoquinazoline affects multiple biochemical pathways. These pathways are involved in cell growth, proliferation, and differentiation . By disrupting these pathways, 4-Iodoquinazoline can exert its anticancer effects .

Pharmacokinetics

The pharmacokinetics of 4-Iodoquinazoline, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-Iodoquinazoline’s action are primarily its anticancer activities. It has been shown to have high anticancer effects against various cancer cell lines, including HepG2, MCF-7, HCT116, and A549 . Moreover, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Safety and Hazards

While specific safety and hazard information for 4-Iodoquinazoline is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research of 4-Iodoquinazoline and its derivatives involve the design, optimization, adaptation, and investigation of more powerful and selective dual VEGFR-2/EGFRT790M inhibitors with higher antitumor activity . This includes the development of new cancer therapeutics that target signaling pathways and cancer-specific molecules .

properties

IUPAC Name |

4-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRYRNFSYDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodoquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research paper for 2-aryl-4-iodoquinazolines?

A1: The research paper describes a novel synthetic route for 2-aryl-4-iodoquinazolines using a synergistic combination of titanium tetraiodide (TiI4) and trimethylsilyl iodide (TMSI) []. This is significant because:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)